4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The InChI code for “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” is 1S/C13H16N2O/c14-9-11-1-3-13 (4-2-11)15-7-5-12 (10-16)6-8-15/h1-4,12,16H,5-8,10H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has a molecular weight of 216.28 and a melting point of 149 - 151 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 249.31 .Scientific Research Applications
Crystalline Structures and Molecular Conformation
Research has explored the crystalline forms of compounds structurally related to 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one, such as risperidone, which exhibit specific molecular conformations beneficial for understanding drug-receptor interactions and pharmaceutical formulations (Wang, Zhou, & Hu, 2006). Another study on paliperidonium nitrate highlighted how specific ring conformations contribute to the compound's stability and interactions within a crystal lattice (Ge & Luo, 2012).
Synthetic Methods and Chemical Reactions
Advancements in synthetic chemistry have led to efficient methods for producing pyrimidine imines and thiazolidinones, showing significant antibacterial activity, indicating potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010). Furthermore, novel synthetic routes have been developed for dihydropyridines and pyrimidinones, which are crucial for medicinal chemistry and drug development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Drug Metabolism and Pharmacokinetics
A comprehensive study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, highlighted the metabolic pathways and pharmacokinetic profiles of compounds containing the pyrimidin-6-one moiety, essential for optimizing drug efficacy and safety (Gong, Chen, Deng, & Zhong, 2010). Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, providing insights into the elimination pathways and metabolic stability of related compounds (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Antimicrobial and Antiproliferative Activities
Compounds derived from this compound have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species, indicating potential as new antimicrobial agents (Imran, Alam, & Abida, 2016). Additionally, derivatives have been synthesized and tested for their antiproliferative effect against human cancer cell lines, with certain compounds exhibiting promising anticancer activities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has hazard statements H302, H312, H332 and precautionary statements P260, P270, P280, P402 + P404 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects . For instance, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-1-3-13(4-2-8)9-5-10(15)12-7-11-9/h5,7-8,14H,1-4,6H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUSCLTQKZFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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